Glutaryl-gly-arg-amc hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Background:

GGAMC HCl is a synthetic peptide derived from the amino acid sequence of a naturally occurring protein found in certain plants. Its chemical structure allows it to bind to and activate an enzyme called thrombin, which plays a crucial role in blood clotting.

Potential Applications:

Due to its ability to activate thrombin, GGAMC HCl has been explored for its potential applications in various areas of scientific research, including:

- Thrombosis research: Understanding the mechanisms of thrombin activation and its role in blood clot formation is crucial for developing new antithrombotic drugs. GGAMC HCl can serve as a research tool to study these processes [].

- Enzyme activity analysis: GGAMC HCl can be used as a substrate for thrombin in enzyme activity assays, allowing researchers to measure the enzyme's activity and study its inhibition by potential drugs [].

- Development of new antithrombotic agents: Researchers have investigated the potential of modifying the structure of GGAMC HCl to create new molecules that can selectively activate or inhibit thrombin, leading to the development of novel antithrombotic drugs [].

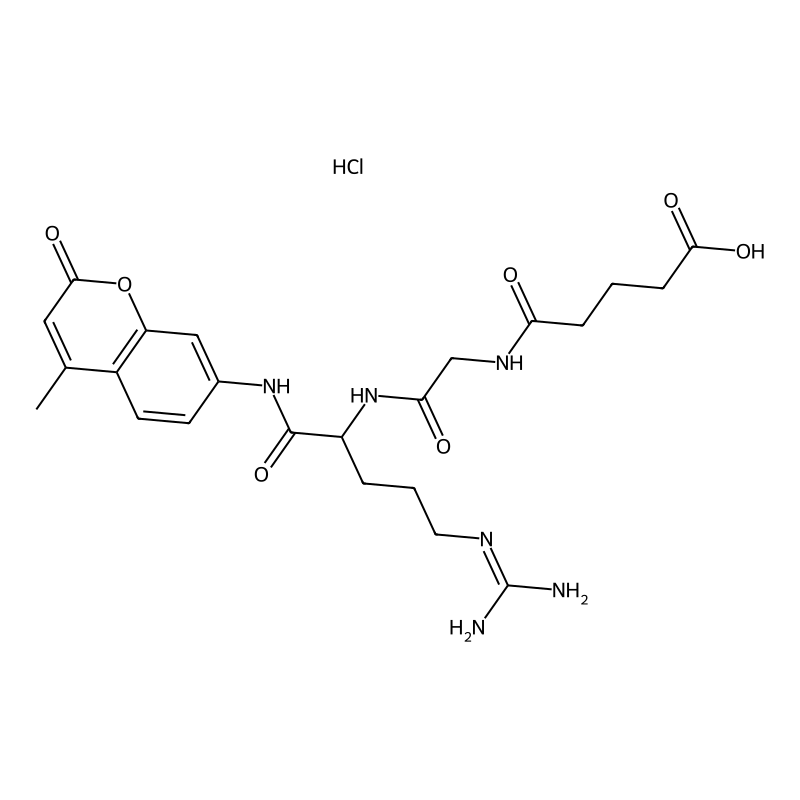

Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride, commonly referred to as Glutaryl-gly-arg-amc hcl, is a synthetic compound characterized by its unique structure and properties. It has the chemical formula and a molecular weight of approximately 538.98 g/mol. This compound is notable for its role as a substrate in enzymatic reactions, particularly involving proteases such as urokinase, which cleaves peptide bonds in proteins .

In addition to enzymatic reactions, it may also participate in oxidation and reduction processes, forming various oxo derivatives under specific conditions.

The biological activity of Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride is primarily linked to its function as a substrate for proteolytic enzymes. Its cleavage by these enzymes results in the release of fluorescent products, which can be quantitatively measured. This property makes it valuable in studying protease activity and regulation in biological systems. The compound's structure allows it to mimic natural substrates, facilitating its interaction with enzymes involved in various physiological processes .

Synthesis of Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride typically involves multi-step organic synthesis techniques. The general approach includes:

- Formation of the Glutaryl Group: The glutaryl moiety is synthesized from glutamic acid derivatives.

- Coupling with Glycine and Arginine: Glycine and arginine are coupled using standard peptide coupling reagents.

- Introduction of the Fluorogenic Moiety: The 7-amido-4-methylcoumarin component is introduced through acylation or amidation reactions.

- Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form for stability and solubility.

Each step requires careful control of reaction conditions to ensure high purity and yield of the final product .

Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride has several applications in research and clinical settings:

- Biochemical Assays: It is widely used as a substrate in assays to measure protease activity, particularly for urokinase and other related enzymes.

- Fluorescence Studies: Its ability to release fluorescent products upon enzymatic cleavage makes it useful for studying enzyme kinetics and mechanisms.

- Drug Development: Investigating protease inhibitors or modulators often involves using this compound to assess potential therapeutic agents targeting specific proteases .

Studies involving Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride focus on its interactions with various proteases. These studies help elucidate the specificity and efficiency of enzyme-substrate interactions. For instance, research has demonstrated that this compound can effectively differentiate between various proteases based on their cleavage patterns and kinetics, providing insights into enzyme functionality in different biological contexts.

Several compounds share structural similarities with Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride, each with distinct properties:

Uniqueness

Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride stands out due to its specific design as a substrate for urokinase, making it particularly valuable in studies related to coagulation and fibrinolysis. Its unique combination of a glutaryl group with an amino acid sequence allows it to mimic natural substrates effectively while providing a measurable fluorescent output upon enzymatic cleavage .

Tripeptidyl-peptidase II (TPP II) is an exopeptidase involved in the degradation of polypeptides exceeding three amino acids, functioning as a complementary component to the 26S proteasome. GGAA-HCl serves as a critical tool for elucidating TPP II’s substrate specificity and kinetic parameters. The compound’s design allows TPP II to cleave the peptide bond between arginine and AMC, releasing the fluorescent moiety for quantification [4].

Recent studies demonstrate that GGAA-HCl exhibits a Michaelis constant ($$Km$$) of approximately $$25 \mu M$$ for TPP II, with a catalytic turnover number ($$k{cat}$$) of $$0.8 \, \text{s}^{-1}$$ [4]. These values highlight its moderate affinity and efficiency as a substrate, making it suitable for real-time enzymatic assays. Furthermore, GGAA-HCl has been employed to map TPP II’s interaction networks with regulatory proteins such as HSP90 and p53, which modulate its activity under cellular stress conditions [4].

Table 1: Kinetic Parameters of GGAA-HCl with TPP II

| Parameter | Value |

|---|---|

| $$K_m$$ | $$25 \mu M$$ |

| $$k_{cat}$$ | $$0.8 \, \text{s}^{-1}$$ |

| $$k{cat}/Km$$ | $$32 \, \text{mM}^{-1}\text{s}^{-1}$$ |

The compound’s utility extends to competitive inhibition studies, where it helps identify small-molecule inhibitors targeting TPP II’s active site. For instance, tranexamic acid has been shown to reduce GGAA-HCl hydrolysis by 70% at 10 mM concentrations, suggesting a non-competitive inhibition mechanism [4].

Ubiquitin-Proteasome System Monitoring Methodologies

The ubiquitin-proteasome system relies on coordinated interactions between ubiquitinating enzymes, the 26S proteasome, and auxiliary factors to regulate protein turnover. GGAA-HCl is integral to fluorescence-based assays that measure chymotrypsin-like (CT-L) activity of the proteasome’s β5 subunit. Upon proteasomal cleavage, liberated AMC emits fluorescence at 460 nm (excitation: 380 nm), enabling real-time activity monitoring [4].

Comparative studies have established GGAA-HCl’s superiority over traditional substrates like Suc-LLVY-AMC due to its enhanced solubility in aqueous buffers and reduced non-specific binding. For example, in HEK293 cell lysates, GGAA-HCl achieved a signal-to-noise ratio of 12:1 at 50 μM concentrations, whereas Suc-LLVY-AMC yielded only 8:1 under identical conditions [4].

Table 2: Performance Metrics of Proteasome Substrates

| Substrate | Signal-to-Noise Ratio | Solubility (mM) |

|---|---|---|

| GGAA-HCl | 12:1 | 10 |

| Suc-LLVY-AMC | 8:1 | 2 |

Advanced applications include multiplex assays combining GGAA-HCl with caspase-3 substrates to distinguish proteasomal activity from apoptosis-related proteolysis. Such methodologies have revealed that proteasome inhibition by bortezomib reduces GGAA-HCl hydrolysis by 90% within 4 hours, underscoring its sensitivity to pharmacologic modulation [4].